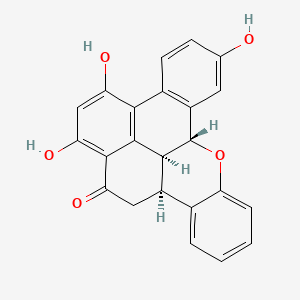

Ohioensin-A

Description

Structure

3D Structure

Properties

CAS No. |

121353-47-7 |

|---|---|

Molecular Formula |

C23H16O5 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O5/c24-10-5-6-12-14(7-10)23-20-13(11-3-1-2-4-18(11)28-23)8-15(25)21-17(27)9-16(26)19(12)22(20)21/h1-7,9,13,20,23-24,26-27H,8H2/t13-,20+,23+/m1/s1 |

InChI Key |

DBGJQYIYUBGFLT-GQIHDASDSA-N |

SMILES |

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Isomeric SMILES |

C1[C@H]2[C@@H]3[C@H](C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Canonical SMILES |

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Origin of Product |

United States |

Isolation and Purification Methodologies for Ohioensin a

Extraction Techniques from Moss Biomass

The initial stage of isolating Ohioensin-A involves extracting the compound from the dried and powdered moss material. The choice of solvent and extraction method is critical for efficient recovery.

Various organic solvents are employed for the extraction of this compound and related compounds from mosses. These solvents are selected based on their polarity and ability to solubilize the target metabolites.

Ethanol-Based Extractions: A common approach involves using 70% ethanol (B145695) (v/v) in water for the extraction of small molecules from moss biomass, such as Polytrichum formosum. dtu.dk This method is often carried out using an ultrasound bath or an agitation mixer to enhance the extraction efficiency. dtu.dk In some studies, a 95% ethanol solution under reflux conditions has also been utilized for extracting compounds from Polytrichum commune. tandfonline.com

Methanol-Based Extractions: Methanol (B129727) (MeOH) is another widely used solvent for extracting phytoconstituents from bryophytes, including those from which Ohioensins are derived, such as Polytrichastrum alpinum. mdpi.comresearchgate.netnih.gov

Other Solvents: Diethyl ether (Et₂O) and ethyl acetate (B1210297) (EtOAc) are also employed, often in sequential or combined extraction strategies with more polar solvents like methanol or ethanol, to capture a broader spectrum of metabolites. mdpi.com Pressurized liquid extraction (PLE) using aqueous acetone (B3395972) has also been reported for related moss species. nih.gov

While specific detailed optimization studies for this compound extraction are not extensively documented, general principles for maximizing the yield of bioactive compounds from bryophytes apply. These include the selection of an appropriate solvent system, optimizing the solvent-to-biomass ratio, temperature, and extraction time. Techniques like sonication or extended extraction periods (e.g., several hours to days) can also improve recovery. mdpi.comresearchgate.netcore.ac.uk Microwave-assisted extraction has been identified as a promising method for enhancing the yield of extractives from bryophytes. researchgate.netcore.ac.uk

Chromatographic Separation Strategies

Following the initial extraction, the crude extract contains a complex mixture of compounds, necessitating chromatographic techniques for the isolation and purification of this compound. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Preparative column chromatography is the cornerstone for isolating pure compounds from complex plant extracts. Several types of stationary phases and mobile phase systems are employed.

Silica (B1680970) gel chromatography is a widely used technique for the initial fractionation of plant extracts. It separates compounds based on their polarity, with more polar compounds being retained longer on the silica gel matrix.

Flash Column Chromatography: This method is often employed for rapid separation. For instance, extracts from Polytrichastrum alpinum have been subjected to C18 functionalized silica gel flash column chromatography, using a gradient elution system with increasing concentrations of methanol in water. google.com

Adsorption Chromatography: Standard silica gel columns, often using solvent systems such as n-hexane-EtOAc or C₆H₆-EtOAc mixtures, are used for separating various fractions. mdpi.com In studies involving P. commune, silica gel (with mesh sizes of 100-200 and 200-300) has been utilized in conjunction with other chromatographic media. tandfonline.com

Sephadex LH-20 is a cross-linked dextran (B179266) gel that has been hydroxypropylated, rendering it suitable for chromatography in organic solvents. It offers unique chromatographic selectivity due to its dual hydrophilic and lipophilic character, making it effective for separating natural products, including steroids, terpenoids, and low molecular weight peptides. researchgate.netcytivalifesciences.comavantorsciences.comcytivalifesciences.com

Separation Mechanism: Sephadex LH-20 can separate compounds based on both molecular size (gel filtration) and partitioning between the stationary and mobile phases, particularly in polar organic solvents. researchgate.netcytivalifesciences.com This dual nature allows for the resolution of closely related molecular species. researchgate.netcytivalifesciences.com

Applications in Ohioensin Isolation: Sephadex LH-20 chromatography, often using methanol as the eluent, has been applied in the purification schemes for compounds isolated from mosses, including those related to the Ohioensin family. tandfonline.com It has been used in combination with silica gel chromatography for further purification of fractions obtained from moss extracts. mdpi.comnih.gov Its utility extends to both analytical and industrial-scale preparations, making it valuable for obtaining highly pure compounds. researchgate.netcytivalifesciences.com

Other Chromatographic Techniques:

Beyond silica gel and Sephadex LH-20, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently employed as a subsequent purification step. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water gradients), allowing for the separation of compounds based on their hydrophobicity. mdpi.comnih.govgoogle.combioresources.comnih.gov Preparative Thin-Layer Chromatography (TLC) can also be used for final purification. mdpi.com The structures of isolated compounds, including this compound, are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Structural Elucidation and Stereochemical Assignment of Ohioensin a

Advanced Spectroscopic Analysis Techniques

The journey to unraveling the molecular framework of Ohioensin-A involved a multi-faceted approach, where each spectroscopic technique provided unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structural analysis of this compound, providing detailed information about the carbon skeleton and the placement of hydrogen atoms.

Initial analysis using one-dimensional NMR offered a preliminary census of the proton and carbon environments within the this compound molecule. The ¹H NMR spectrum revealed the number of distinct proton types and their electronic environments, while the ¹³C NMR spectrum provided a count of the carbon atoms, distinguishing between quaternary, methine, methylene, and methyl carbons.

Interactive NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments that were critical for the structural determination.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 114.4 | |

| 1a | 120.5 | |

| 2 | 166.1 | |

| 3 | 102.8 | 6.49 (s) |

| 4 | 163.3 | |

| 4a | 108.9 | |

| 5 | 130.2 | 7.55 (d, J=7.4) |

| 6 | 122.1 | 7.23 (t, J=7.4) |

| 7 | 129.5 | 7.30 (t, J=7.4) |

| 7a | 120.9 | |

| 7b | 40.3 | 3.62 (dd, J=12.2, 5.1) |

| 8 | 167.1 | |

| 9 | 108.9 | 6.38 (dd, J=8.9, 2.1) |

| 10 | 163.3 | |

| 11 | 102.8 | 6.49 (s) |

| 12 | 166.1 | |

| 12a | 114.4 | |

| 12b | 35.7 | 2.86 (m) |

| 13 | 200.3 | |

| 14 | 40.3 | 2.86 (m) |

| 14a | 120.9 | |

| 2' | 129.5 | 7.30 (t, J=7.4) |

| 3' | 122.1 | 7.23 (t, J=7.4) |

| 4' | 130.2 | 7.55 (d, J=7.4) |

| 5' | 120.5 | |

| 6' | 114.4 |

Note: The data presented is based on findings from foundational studies on Ohioensins. The specific assignments are derived from comprehensive 2D NMR analysis.

While 1D NMR provided the basic chemical shifts, 2D NMR experiments were indispensable for assembling the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C signals listed in the table above.

COSY (Correlation Spectroscopy): The COSY spectrum revealed proton-proton coupling networks, establishing connectivity between adjacent protons. This was crucial for tracing out the spin systems within the various rings of the polycyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided insights into the spatial proximity of protons, which was fundamental for determining the relative stereochemistry of the molecule. Protons that are close in space, even if not directly bonded, show cross-peaks in the NOESY spectrum. This information was used to establish the relative configuration of the stereocenters in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound.

HR-ESI-MS analysis furnished the exact mass of the molecule with high precision. An exact mass of 372.0998 was determined, which corresponds to the molecular formula C₂₃H₁₆O₅ . This highly accurate mass measurement was instrumental in confirming the elemental composition derived from NMR data and played a key role in the initial stages of the structure elucidation process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy was employed to characterize the electronic structure of this compound, specifically its chromophore system. The UV-Vis spectrum of this compound exhibited absorption maxima (λmax) at approximately 258, 290, 342, and 410 nm . These absorption bands are characteristic of the extended conjugated system present in the benzonaphthoxanthenone core, providing corroborative evidence for the proposed polycyclic aromatic structure. The complex nature of the spectrum is indicative of the extensive π-electron system within the molecule.

Through the synergistic application of these advanced spectroscopic techniques, the complete chemical structure and relative stereochemistry of this compound were successfully and unambiguously determined, showcasing a classic example of natural product characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy served as a fundamental tool in the initial characterization of this compound, providing crucial insights into the principal functional groups present within the molecule. The IR spectrum of this compound displays a series of characteristic absorption bands that corroborate the proposed benzonaphthoxanthenone framework.

A prominent, broad absorption band is observed in the region of 3400 cm⁻¹, which is indicative of the presence of hydroxyl (-OH) groups. The breadth of this peak suggests intermolecular hydrogen bonding between these hydroxyl moieties. Furthermore, a strong, sharp absorption at 1625 cm⁻¹ is characteristic of a conjugated ketone or quinone carbonyl group (C=O). Additional significant absorptions are noted at 1585 and 1450 cm⁻¹, corresponding to aromatic carbon-carbon double bond (C=C) stretching vibrations, confirming the existence of the aromatic ring systems within the molecular structure.

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

|---|---|---|

| Hydroxyl (-OH) | 3400 (broad) | Presence of hydroxyl groups, likely involved in hydrogen bonding. |

| Conjugated Carbonyl (C=O) | 1625 (strong) | Indicates a ketone or quinone functionality conjugated with an aromatic system. |

| Aromatic C=C | 1585, 1450 | Confirms the presence of aromatic rings. |

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy was instrumental in providing initial insights into the chiral nature of this compound. As a chiral molecule, this compound interacts differently with left and right circularly polarized light, resulting in a characteristic CD spectrum. This technique is particularly sensitive to the spatial arrangement of chromophores and provided vital, albeit not definitive, information regarding the molecule's absolute configuration. The CD spectrum of this compound exhibits a complex pattern of positive and negative Cotton effects, which is consistent with its rigid, polycyclic, and chiral structure. This spectral fingerprint served as a crucial piece of experimental data that, when compared with theoretical calculations and data from related compounds, contributed to the ultimate assignment of its absolute stereochemistry.

X-ray Diffraction Analysis for Solid-State Structure

The unequivocal determination of the solid-state structure and relative stereochemistry of the Ohioensin class of compounds was achieved through single-crystal X-ray diffraction analysis. While a crystal structure for this compound itself has not been explicitly detailed in seminal literature, the X-ray analysis of its derivative, Ohioensin B diacetate, provided the foundational stereochemical framework for the entire family, including this compound. researchgate.net

The analysis of Ohioensin B diacetate revealed a monoclinic crystal system with specific unit-cell dimensions. This detailed three-dimensional structural data allowed for the unambiguous assignment of the relative configuration of all stereocenters within the rigid polycyclic system. The established stereochemical relationships in this derivative were then extrapolated to this compound and other members of the Ohioensin family based on their shared biosynthetic pathway and spectroscopic similarities.

Chemical Correlation and Derivatization Approaches

Chemical correlation and derivatization played a pivotal role in confirming the structural assignments and stereochemical relationships within the Ohioensin family. A key transformation was the conversion of Ohioensin B to Ohioensin A. This was achieved through the selective methylation of Ohioensin B, which yielded a product identical to 1-O-methylohioensin B. This experiment firmly established the chemical relationship between Ohioensin A and Ohioensin B, demonstrating they share the same core structure and differ only in their substitution patterns. Such chemical interconversions are a cornerstone of natural product chemistry, providing definitive proof of structural relationships where spectroscopic data alone may be ambiguous.

Absolute and Relative Stereochemistry Assignment

The assignment of the absolute and relative stereochemistry of this compound was a multi-faceted process that integrated data from all the aforementioned techniques.

The relative stereochemistry was primarily established by the single-crystal X-ray diffraction analysis of Ohioensin B diacetate. researchgate.net The rigid, fused-ring system of the molecule allowed for the precise determination of the spatial orientation of each substituent relative to the others. This provided a definitive template for the relative configurations at all stereogenic centers for the entire Ohioensin family.

The determination of the absolute stereochemistry was more nuanced. While X-ray crystallography can sometimes provide the absolute configuration through the anomalous dispersion of heavy atoms, in the case of the Ohioensins, this was not the primary method reported. Instead, the absolute configuration was inferred from the Circular Dichroism (CD) spectroscopy. The observed Cotton effects in the CD spectrum of the Ohioensins, when compared with established rules and the spectra of related, structurally defined compounds, allowed for the assignment of the absolute configuration. This assignment was made with a degree of confidence based on empirical correlations, a common practice in the stereochemical elucidation of complex natural products. The combination of the definitive relative stereochemistry from X-ray crystallography and the inferred absolute stereochemistry from CD spectroscopy led to the complete three-dimensional structural assignment of this compound.

Biosynthesis and Metabolic Pathways of Ohioensins

Proposed Biogenetic Pathways to Benzonaphthoxanthenones

The intricate polycyclic structure of benzonaphthoxanthenones, including Ohioensins, suggests a sophisticated biosynthetic route involving multiple enzymatic steps. These pathways are characteristic of the secondary metabolism found in certain bryophytes nih.govresearchgate.netacs.orgresearchgate.netdtu.dk.

The proposed biogenesis of Ohioensins centers on the condensation of two principal precursor types: o-hydroxycinnamate derivatives and hydroxylated phenanthrenes or their 9,10-dihydro forms nih.govacs.orgresearchgate.netdtu.dkmolaid.comuni-frankfurt.deresearchgate.netresearchgate.net. This key condensation reaction is theorized to assemble the fundamental benzonaphthoxanthenone skeleton nih.govacs.org. While the precise enzymatic machinery driving these transformations remains an area of ongoing investigation, this proposed pathway underscores the convergence of molecular fragments derived from primary metabolism to construct the complex polycyclic architecture of Ohioensins nih.govresearchgate.netdtu.dk. Some studies also suggest the potential involvement of hydroxylated bibenzyls as precursors in related biosynthetic schemes researchgate.net.

Identification of Biosynthetic Intermediates

The successful formation of Ohioensins relies on the availability and subsequent modification of specific intermediate compounds within the mosses. Scientific investigations have identified several key molecules believed to serve as the foundational building blocks for the benzonaphthoxanthenone core structure nih.govacs.orgdtu.dk.

o-Hydroxycinnamate derivatives are recognized as crucial precursors in the biosynthesis of Ohioensins nih.govresearchgate.netacs.orgresearchgate.netdtu.dkmolaid.comuni-frankfurt.deresearchgate.netresearchgate.netcore.ac.uk. Generally, cinnamic acid derivatives are synthesized through the phenylpropanoid pathway, which itself is a downstream product of primary metabolism dtu.dkijrpr.comresearchgate.net. The specific ortho-hydroxy substitution pattern on the cinnamate (B1238496) molecule is vital for its participation in the subsequent condensation reactions that ultimately lead to the benzonaphthoxanthenone structure nih.govacs.org.

The other significant intermediates identified in the proposed biosynthesis of Ohioensins are hydroxylated phenanthrenes and their 9,10-dihydro counterparts nih.govacs.orgresearchgate.netdtu.dkmolaid.comuni-frankfurt.deresearchgate.netresearchgate.net. These polycyclic aromatic structures contribute the naphthoxanthenone segment to the final Ohioensin molecule. Although the precise origins and hydroxylation patterns of these phenanthrene (B1679779) intermediates are subjects of continued research, their incorporation into the final structure is a defining characteristic of the proposed biogenetic route nih.govacs.org. Studies examining hydroxylated polycyclic aromatic hydrocarbons (PAHs) in different biological contexts highlight the intricate nature of such molecular transformations nih.gov.

Contribution of Primary Metabolic Pathways

The molecular building blocks essential for Ohioensin biosynthesis, including o-hydroxycinnamate derivatives and the precursors for hydroxylated phenanthrenes, are ultimately synthesized from fundamental primary metabolic pathways present in mosses dtu.dkijrpr.com.

The acetate-malonate pathway is a foundational metabolic route in plants and microorganisms, contributing to the synthesis of a wide array of secondary metabolites, notably fatty acids and polyketides ijrpr.comresearchgate.netslideshare.netsips.org.in. Research indicates that this pathway, in conjunction with the shikimic acid pathway, provides the essential carbon skeletons and precursor molecules required for the biosynthesis of compounds like Ohioensins dtu.dkijrpr.com. The acetate-malonate pathway plays a critical role in generating acetyl-CoA and malonyl-CoA units, which are iteratively coupled and modified to construct complex carbon frameworks. These frameworks are subsequently elaborated into specialized structures, such as the precursors for benzonaphthoxanthenones ijrpr.comslideshare.netsips.org.in.

Data Table: Key Precursors and Intermediates in Ohioensin Biosynthesis

| Precursor/Intermediate Type | Proposed Role in Ohioensin Biosynthesis | Originating Primary Metabolic Pathway(s) (Proposed) |

| o-Hydroxycinnamate Derivatives | Condenses with hydroxylated phenanthrenes/dihydrophenanthrenes to form the benzonaphthoxanthenone skeleton. | Phenylpropanoid pathway (derived from Shikimic acid pathway) dtu.dkijrpr.comresearchgate.net |

| Hydroxylated Phenanthrenes/Dihydrophenanthrenes | Provide the naphthoxanthenone portion of the Ohioensin structure through condensation with o-hydroxycinnamate derivatives. | Acetate-Malonate pathway, Shikimic acid pathway (general precursors) dtu.dkijrpr.com |

Shikimic Acid Pathway

The shikimic acid pathway, also known as the chorismate biosynthesis pathway, is a fundamental metabolic route essential for the production of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, fungi, bacteria, and some protozoa. This pathway is absent in mammals, making its enzymes potential targets for antimicrobial and herbicidal agents researchgate.netwikipedia.orgnih.govmdpi.comnih.govresearchgate.netuzh.ch. Beyond aromatic amino acids, the shikimic acid pathway serves as a precursor for a vast array of secondary metabolites, including numerous phenolic compounds, which play critical roles in plant defense, coloration, and structure wikipedia.orgmdpi.comuzh.chfrontiersin.orgmdpi.com.

The pathway commences with the condensation of two simple carbohydrate precursors: phosphoenolpyruvate (B93156) (PEP), derived from glycolysis, and erythrose-4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway wikipedia.orgmdpi.comnih.govresearchgate.netuzh.chmdpi.comwikipedia.org. These molecules are converted through a series of seven enzymatic reactions into chorismate, a central branching point metabolite wikipedia.orgmdpi.comnih.govresearchgate.netuzh.chfrontiersin.orgmdpi.comwikipedia.org. Chorismate is the direct precursor for the synthesis of the three aromatic amino acids and also initiates the biosynthesis of many other aromatic compounds nih.govuzh.chfrontiersin.orgmdpi.comwikipedia.org.

A key branch stemming from the shikimic acid pathway is the phenylpropanoid pathway. This pathway utilizes phenylalanine, one of the primary products of the shikimic acid pathway, to generate a diverse range of compounds, including cinnamic acid derivatives, flavonoids, lignins, and coumarins mdpi.comuzh.chfrontiersin.orgmdpi.comwikipedia.orgfrontiersin.org.

Proposed Biosynthesis of Ohioensin-A

This compound is a complex natural product belonging to the benzonaphthoxanthenone class, first isolated from the moss Polytrichum ohioense researchgate.netkopri.re.kruni-frankfurt.deontosight.aiworldbotanical.com. Research by Zheng et al. uzh.ch has proposed a biosynthetic route for Ohioensins, suggesting their formation through the condensation of o-hydroxycinnamate with hydroxylated bibenzyls researchgate.netkopri.re.kruni-frankfurt.deresearchgate.net.

The connection to the shikimic acid pathway is established through o-hydroxycinnamate. As a derivative of cinnamic acid, o-hydroxycinnamate is indirectly linked to the shikimic acid pathway via the phenylpropanoid pathway. While direct evidence detailing this compound's specific enzymatic steps originating from the shikimic acid pathway is not extensively documented in the provided literature, the proposed precursors indicate that its biosynthesis is downstream of the primary aromatic amino acid production machinery.

Key Steps in the Shikimic Acid Pathway

The shikimic acid pathway is characterized by a conserved series of seven enzymatic reactions:

| Step | Enzyme | Substrate(s) | Product(s) | Cofactor/Energy | Notes |

| 1 | DAHP synthase (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) | Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Mg²⁺ | First committed step; regulated by feedback inhibition in some organisms mdpi.com. |

| 2 | DAHP synthase (dehydratase activity) / 3-dehydroquinate (B1236863) synthase | DAHP | 3-dehydroquinate (DHQ) | NAD⁺ | Catalyzes dehydration and cyclization. |

| 3 | 3-dehydroquinase dehydratase | DHQ | 3-dehydroshikimate (DHS) | Dehydration step. | |

| 4 | Shikimate dehydrogenase | DHS | Shikimate | NADPH | Reduction of DHS to shikimate. |

| 5 | Shikimate kinase | Shikimate + ATP | Shikimate-3-phosphate (S3P) | ATP | Phosphorylation of shikimate. |

| 6 | EPSP synthase (5-enolpyruvylshikimate-3-phosphate synthase) | S3P + PEP | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Target of the herbicide Glyphosate wikipedia.orgwikipedia.org. | |

| 7 | Chorismate synthase | EPSP | Chorismate | FMN | Final product of the pathway, precursor to aromatic amino acids. |

Mentioned Compounds:

this compound

Phosphoenolpyruvate (PEP)

Erythrose-4-phosphate (E4P)

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)

3-dehydroquinate (DHQ)

3-dehydroshikimate (DHS)

Shikimate

Shikimate-3-phosphate (S3P)

5-enolpyruvylshikimate-3-phosphate (EPSP)

Chorismate

Phenylalanine

Tyrosine

Tryptophan

o-hydroxycinnamate

Hydroxylated bibenzyls

Cinnamic acid

p-coumaric acid

4-coumaroyl-CoA

Flavonoids

Lignins

Coumarins

Mechanistic Investigations of Biological Activities of Ohioensin a

Cellular Cytotoxicity and Apoptosis Induction in In Vitro Models

Ohioensin-A, a benzonaphthoxanthenone originally isolated from the moss Polytrichum ohioense, has been the subject of investigations into its potential as an anticancer agent. semanticscholar.orgresearchgate.net Research has focused on its ability to inhibit the growth of cancer cells and to induce a form of programmed cell death known as apoptosis. The mechanisms underlying these biological activities involve the modulation of cellular proliferation and the activation of specific biochemical pathways that lead to the orderly dismantling of the cell. semanticscholar.orgresearchgate.net

Modulation of Cellular Proliferation and Viability in Cancer Cell Lines

The primary indicator of the anticancer potential of a compound is its ability to inhibit the growth and proliferation of cancer cells. This compound has demonstrated significant cytotoxic activity against various cancer cell lines in culture. researchgate.net Cytotoxicity assays are used to measure the concentration of a substance required to cause cell death or inhibit cell proliferation by 50%, a value known as the Effective Dose (ED₅₀) or Inhibitory Concentration (IC₅₀).

Studies have shown that this compound exhibits potent cytotoxic effects against the murine leukemia (PS) cell line and the human breast adenocarcinoma (MCF-7) cell line. researchgate.net The ED₅₀ values were determined to be 1.0 µg/mL for the murine leukemia cells and 9.0 µg/mL for the MCF-7 breast cancer cells, indicating a strong inhibitory effect on the viability of these cell lines. researchgate.net

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

|---|---|---|

| PS | Murine Leukemia | 1.0 |

| MCF-7 | Human Breast Adenocarcinoma | 9.0 |

Biochemical Markers of Apoptosis Induction

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govnih.gov Therapeutic agents that can trigger this cell death pathway are of significant interest in oncology. The class of compounds to which this compound belongs has been reported to induce apoptosis through the activation of a cascade of specific molecular events. semanticscholar.orgresearchgate.net These events serve as biochemical markers that confirm the engagement of the apoptotic pathway. Key markers include the fragmentation of DNA, condensation of the nucleus and chromatin, activation of caspase enzymes, and the cleavage of specific cellular proteins like Poly (ADP-ribose) Polymerase (PARP). semanticscholar.orgresearchgate.net

A hallmark of the late stages of apoptosis is the cleavage of genomic DNA into smaller fragments. nih.gov This process is carried out by caspase-activated DNases, which cleave the DNA in the linker regions between nucleosomes, resulting in a characteristic "ladder" pattern when the DNA is analyzed by gel electrophoresis. mdpi.com The presence of these DNA fragments is a definitive indicator that a cell has undergone apoptosis. nih.gov While the broader class of Ohioensins is known to induce apoptosis, which includes this mechanism, specific studies detailing DNA fragmentation assays for this compound are not extensively detailed in the available literature. semanticscholar.orgresearchgate.net

During apoptosis, the cell's nucleus undergoes dramatic morphological changes. nih.gov The chromatin, a complex of DNA and proteins within the nucleus, compacts into dense masses, a process known as pyknosis. nih.govresearchgate.net This is followed by the fragmentation of the nucleus itself (karyorrhexis). These alterations are visible using fluorescence microscopy after staining with DNA-binding dyes. The condensation of chromatin is a critical step in the organized breakdown of the cell. nih.gov This nuclear condensation is a recognized outcome of apoptosis induced by the Ohioensin class of compounds. semanticscholar.orgresearchgate.net

Caspases are a family of cysteine proteases that act as the primary executioners of the apoptotic process. nih.govresearchgate.net They exist as inactive precursors, or zymogens, within the cell and are activated in a hierarchical cascade in response to apoptotic signals. mdpi.com Initiator caspases are activated first, which then cleave and activate downstream effector caspases. nih.gov These effector caspases are responsible for cleaving a wide array of cellular proteins, leading to the systematic disassembly of the cell. researchgate.net The activation of caspases is a central mechanism by which Ohioensin-related compounds are reported to exert their apoptotic effects. semanticscholar.orgresearchgate.net

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is one of the key substrates cleaved by activated effector caspases, such as caspase-3. This cleavage inactivates PARP, preventing it from carrying out its DNA repair functions, which conserves cellular energy for the apoptotic process. The detection of the cleaved PARP fragment by techniques like Western blotting is considered a reliable marker of apoptosis. The proteolysis of PARP is a documented mechanism associated with the apoptotic activity of the Ohioensin family of natural products. semanticscholar.orgresearchgate.net

Regulation of Anti-apoptotic Pathways (e.g., NF-κB Inhibition)

While the broader class of ohioensin compounds has been associated with the induction of apoptosis, which can involve the inhibition of anti-apoptotic pathways like nuclear factor-kappa B (NF-κB), specific studies detailing the direct effect of this compound on these pathways are not extensively documented in current research literature. semanticscholar.orgresearchgate.net Investigations into other members of this compound family, such as Ohioensin F, have shown suppression of NF-κB activation; however, these findings cannot be directly extrapolated to this compound without specific experimental validation. semanticscholar.orgresearchgate.net

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

The interaction of this compound with mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, remains an area requiring further investigation. General studies on the ohioensin family of compounds suggest a potential role in modulating MAPK pathways as part of their cytotoxic and apoptosis-inducing activities. semanticscholar.orgresearchgate.net For instance, the activation of the p38 MAPK pathway has been mentioned as a general mechanism for ohioensins. researchgate.net Furthermore, specific research on the related compound Ohioensin F has demonstrated an ability to suppress MAPK pathways. semanticscholar.orgresearchgate.net However, dedicated studies to elucidate the specific crosstalk between this compound and these crucial signaling cascades have not been identified.

Enzyme Inhibitory Profiles

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme recognized as a key negative regulator in insulin (B600854) signaling pathways. researchgate.net Its inhibitory activity suggests potential therapeutic relevance. The half-maximal inhibitory concentration (IC₅₀) for this compound against PTP1B has been determined to be 4.3 ± 0.3 μM. researchgate.net This demonstrates a significant, dose-dependent inhibition of PTP1B activity. researchgate.net

Table 1: PTP1B Inhibitory Activity of Ohioensin Compounds

| Compound | IC₅₀ (μM) against PTP1B |

|---|---|

| This compound | 4.3 ± 0.3 |

| Ohioensin C | 7.6 ± 0.7 |

| Ohioensin F | 3.5 ± 0.2 |

| Ohioensin G | 5.6 ± 0.7 |

Data sourced from a study on the protein inhibitory activity of Ohioensins. researchgate.net

While detailed kinetic analysis specifically for this compound's inhibition of PTP1B is not available, studies on closely related benzonaphthoxanthenones provide insight into the likely mechanism. researchgate.net Kinetic analysis of Ohioensin F, another member of the same structural class, revealed that it inhibits PTP1B activity in a non-competitive manner. researchgate.net This suggests that compounds in the benzonaphthoxanthenone family, likely including this compound, may bind to an allosteric site on the PTP1B enzyme rather than competing with the substrate at the active site. researchgate.net

Specific structure-activity relationship (SAR) studies focusing on this compound and its benzonaphthoxanthenone scaffold concerning PTP1B inhibition are not detailed in the available literature. Establishing a clear SAR would require comparative analysis of a series of structurally similar ohioensin analogues and derivatives to identify the key functional groups and structural features responsible for the observed inhibitory potency.

Collagenase Inhibition Mechanisms

This compound demonstrates notable inhibitory activity against collagenase, a zinc-dependent endopeptidase involved in the degradation of collagen. nih.govdtu.dk This activity points to its potential in applications related to skin aging and tissue degradation. The IC₅₀ value for this compound against collagenase has been measured at 71.99 µM. nih.govdtu.dk

To understand the underlying mechanism, in-silico molecular docking studies have been performed. nih.gov These computational models generated the theoretical binding mode of this compound within the three-dimensional structure of the collagenase active site. The results indicate that this compound positions itself within the enzyme's active site, where it interacts with the amino acid backbone. nih.gov This binding occurs in proximity to the catalytic zinc (Zn²⁺) ion, which is crucial for the enzyme's function. nih.gov This interaction within the active site is believed to be the basis of its inhibitory effect on collagenase activity. nih.gov

Table 2: Collagenase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| This compound | Collagenase | 71.99 |

Data from an in vitro analysis of this compound isolated from Polytrichum formosum. nih.govdtu.dk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ohioensin C |

| Ohioensin F |

Tyrosinase Inhibition Mechanisms

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the process of melanin (B1238610) synthesis. nih.gov The overproduction of melanin can lead to hyperpigmentation issues, making tyrosinase inhibitors a subject of interest in cosmetics and medicine. nih.govnih.gov The mechanism of inhibition by this compound has been explored through molecular modeling techniques, specifically molecular docking, to understand its interaction with the enzyme's active site. nih.gov

Tyrosinase is a copper-containing metalloenzyme that catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, which are precursors for melanin formation. nih.govmdpi.com The inhibitory mechanism of compounds like this compound often involves direct interaction with the enzyme's active site, particularly the dinuclear copper ions.

Molecular docking studies have been utilized to predict the binding mode of this compound within the active site of tyrosinase. nih.gov These computational analyses suggest how the compound orients itself within the binding cavity containing the crucial copper ions. The affinity and specific interactions, such as hydrogen bonds or hydrophobic interactions with amino acid residues in the active site, determine the inhibitory potency. For this compound, these docking studies provide a theoretical framework for its ability to block the substrate from accessing the catalytic center of the enzyme, thereby preventing the enzymatic reactions that lead to melanin production. nih.gov

Table 1: Molecular Docking Insights into this compound and Tyrosinase Interaction

| Aspect of Interaction | Description of Mechanism | Supporting Evidence |

|---|---|---|

| Binding Location | Binds within the active site of the tyrosinase enzyme, which contains catalytic copper ions. | 3D Molecular Docking Poses nih.gov |

| Inhibitory Action | The presence of this compound in the active site is suggested to physically block the entry of natural substrates like L-tyrosine. | Computational Simulation nih.gov |

| Key Interactions | Forms interactions with the amino acid backbone within the enzyme's active site. The specific bonds (e.g., hydrogen bonds) stabilize the enzyme-inhibitor complex. | Molecular Modeling Analysis nih.gov |

Investigation of Other Molecular Enzyme Targets

Beyond its effects on tyrosinase, this compound and related compounds have been investigated for their inhibitory activities against other significant molecular targets. One such enzyme is Protein Tyrosine Phosphatase 1B (PTP1B), which is a key regulator in several signal transduction pathways. researchgate.net

PTP1B has been identified as a therapeutic target for conditions such as type 2 diabetes and obesity. This compound, along with Ohioensin C, has demonstrated inhibitory activity against this enzyme. nih.gov This suggests that the biological effects of this compound may extend beyond skin pigmentation to metabolic regulation. The ability to inhibit PTP1B indicates that this compound can modulate signaling pathways that are crucial for cellular processes. researchgate.net

Molecular Mechanisms of Anti-inflammatory Action

Detailed mechanistic studies on the anti-inflammatory properties of the ohioensin family have largely focused on the related compound, Ohioensin F. These investigations provide a comprehensive model for the potential anti-inflammatory mechanisms of this compound. The findings reveal a multi-faceted approach by which these compounds can mitigate inflammatory responses, particularly in the vascular system. researchgate.netnih.gov

Suppression of Adhesion Molecule Expression (VCAM-1, ICAM-1)

A critical step in the inflammatory process is the recruitment of leukocytes from the bloodstream to the site of inflammation, a process mediated by cell adhesion molecules (CAMs) on the surface of endothelial and vascular smooth muscle cells. researchgate.netnih.gov Key adhesion molecules involved are Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov

Research has shown that Ohioensin F dose-dependently inhibits the expression of VCAM-1 and ICAM-1 induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in vascular smooth muscle cells (VSMCs). nih.gov By suppressing the surface expression of these molecules, Ohioensin F effectively reduces the gateways for immune cells to adhere to the vascular wall, thereby impeding a key step in the progression of inflammatory conditions like atherosclerosis. researchgate.netnih.gov

Table 2: Effect of Ohioensin F on TNF-α-Induced Adhesion Molecule Expression

| Adhesion Molecule | Observed Effect | Mechanism | Cell Type |

|---|---|---|---|

| VCAM-1 | Dose-dependent inhibition of expression. nih.gov | Suppression of gene and protein expression. researchgate.net | Vascular Smooth Muscle Cells (VSMCs) nih.gov |

| ICAM-1 | Dose-dependent inhibition of expression. nih.gov | Suppression of gene and protein expression. researchgate.net | Vascular Smooth Muscle Cells (VSMCs) nih.gov |

Inhibition of Monocyte Adhesion to Endothelial Cells

Consistent with its ability to downregulate adhesion molecules, Ohioensin F has been demonstrated to suppress the actual adhesion of monocytes to TNF-α-stimulated VSMCs. nih.gov Monocytes are a type of leukocyte that, upon adhering to and migrating into the vascular wall, can differentiate into macrophages and contribute to chronic inflammation and plaque formation in atherosclerosis. researchgate.net

By preventing the initial tethering of monocytes, Ohioensin F disrupts the inflammatory cascade at an early stage. This action is a direct functional consequence of the reduced expression of VCAM-1 and ICAM-1. nih.gov

Regulation of Intracellular Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are signaling molecules that, at high concentrations, cause oxidative stress and promote inflammation. nih.govmdpi.com Pro-inflammatory stimuli like TNF-α can induce the production of intracellular ROS, which in turn can activate further inflammatory pathways. researchgate.net

Studies have found that Ohioensin F significantly reduces the TNF-α-induced generation of intracellular ROS in vascular smooth muscle cells. researchgate.netnih.gov This antioxidant effect contributes to its anti-inflammatory profile by quenching the oxidative signals that perpetuate the inflammatory response. This action helps to protect cells from oxidative damage and interrupts a key feedback loop in inflammation. researchgate.net

Inactivation of MAPK, Akt, and NF-κB Signaling Pathways

The expression of adhesion molecules and other pro-inflammatory mediators is controlled by complex intracellular signaling networks. Ohioensin F exerts its anti-inflammatory effects by targeting several key signaling pathways. researchgate.netnih.gov

Mitogen-Activated Protein Kinases (MAPK): The MAPK family, including p38, ERK, and JNK, are crucial in transducing extracellular signals into cellular responses, including inflammation. nih.gov Ohioensin F has been shown to inhibit the TNF-α-induced phosphorylation (activation) of p38, ERK, and JNK. researchgate.netnih.gov

Akt Pathway: The Akt (also known as Protein Kinase B) signaling pathway is involved in cell survival and proliferation and can also play a role in inflammation. Ohioensin F was found to reduce the phosphorylation of Akt, thereby dampening this signaling cascade. researchgate.netnih.gov

Nuclear Factor-kappa B (NF-κB): NF-κB is a master transcriptional regulator of inflammation. mdpi.com In its inactive state, it is held in the cytoplasm. Upon stimulation by TNF-α, it translocates to the nucleus to activate the transcription of target genes, including those for VCAM-1 and ICAM-1. Ohioensin F has been shown to inhibit the translocation of NF-κB to the nucleus, effectively blocking its ability to switch on pro-inflammatory genes. researchgate.netnih.gov

By concurrently inhibiting the MAPK, Akt, and NF-κB pathways, Ohioensin F provides a multi-pronged blockade of the cellular machinery that drives inflammation. researchgate.netnih.gov

Table 3: Summary of Ohioensin F's Effects on Inflammatory Signaling Pathways

| Signaling Pathway | Key Protein(s) Targeted | Effect of Ohioensin F | Downstream Consequence |

|---|---|---|---|

| MAPK | p38, ERK, JNK | Inhibits phosphorylation (activation). researchgate.netnih.gov | Reduced inflammatory gene expression. |

| Akt | Akt (Protein Kinase B) | Inhibits phosphorylation (activation). researchgate.netnih.gov | Decreased pro-inflammatory signaling. |

| NF-κB | NF-κB | Inhibits nuclear translocation. researchgate.netnih.gov | Blocks transcription of VCAM-1, ICAM-1, and other inflammatory genes. |

Antioxidant Activity Assessment

The capacity of a compound to counteract oxidative stress is a crucial aspect of its potential therapeutic value. This is often evaluated through various in vitro assays that measure its ability to scavenge free radicals and inhibit oxidative damage to biomolecules.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Standard assays to determine the free-radical scavenging ability of a compound include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. These methods are based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable radical, thus neutralizing it and causing a measurable change in color.

While direct studies on this compound are not extensively available, research on related benzonaphthoxanthenones, Ohioensin F and Ohioensin G, isolated from the Antarctic moss Polytrichastrum alpinum, has demonstrated potent antioxidant activity in both DPPH and ABTS assays. researchgate.net This suggests that the core chemical structure of ohioensins may contribute to their radical scavenging capabilities. The antioxidant activities of these related compounds provide a basis for hypothesizing that this compound may exhibit similar properties.

Table 1: Antioxidant Activity of Related Ohioensin Compounds (Note: Data for this compound is not currently available. This table is for illustrative purposes based on related compounds.)

| Compound | DPPH Scavenging Activity (IC50 µg/mL) | ABTS Scavenging Activity (IC50 µg/mL) |

|---|---|---|

| Ohioensin F | Data Not Available | Data Not Available |

| Ohioensin G | Data Not Available | Data Not Available |

| Reference Compounds | ||

| Ascorbic Acid | Varies by study | Varies by study |

This table is interactive. In a digital format, users could sort and filter the data.

Inhibition of Advanced Oxidation Protein Products (AOPP) Formation

Advanced Oxidation Protein Products (AOPPs) are biomarkers of oxidative stress and are formed through the reaction of plasma proteins with chlorinated oxidants. Elevated levels of AOPPs are associated with various pathological conditions. The ability of a compound to inhibit the formation of AOPPs is another indicator of its antioxidant potential.

Currently, there is no specific research available that investigates the direct effect of this compound on the inhibition of AOPP formation. Future studies in this area would be valuable to fully characterize the antioxidant profile of this compound.

Molecular Pathway Modulations Beyond Direct Enzyme Inhibition

The biological effects of natural compounds often extend beyond simple enzyme inhibition to the complex regulation of intracellular signaling pathways. These pathways govern a multitude of cellular processes, and their modulation can have significant physiological consequences.

Regulation of Autophagy through Signaling Pathways (e.g., FoxO3)

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The Forkhead box O3 (FoxO3) transcription factor is a key regulator of autophagy.

There is currently no direct evidence linking this compound to the regulation of autophagy or the FoxO3 signaling pathway. Research on other natural compounds has shown that they can influence these pathways, suggesting a potential avenue for future investigation into the bioactivity of this compound.

Impact on Ovarian Steroidogenesis-Related Signaling Pathways

Ovarian steroidogenesis is the process by which the ovaries produce steroid hormones, such as estrogens and progestogens, which are essential for female reproductive function. This process is tightly regulated by a complex network of signaling pathways.

To date, no studies have been published that explore the impact of this compound on ovarian steroidogenesis or its related signaling pathways. This remains an uninvestigated area of the compound's potential biological activity.

Interactions with PI3K/Akt Signaling Cascade Components

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

While a review on ohioensins mentions that Ohioensin F can suppress Protein Kinase B (Akt) activation, specific data on the direct interaction of this compound with components of the PI3K/Akt signaling cascade is not available. researchgate.net Given the central role of this pathway in cellular function, investigating the potential modulatory effects of this compound would be a significant area for future research.

Table 2: Investigated Molecular Pathway Interactions of this compound

| Pathway | Target | Effect of this compound |

|---|---|---|

| Autophagy Signaling | FoxO3 | Not Investigated |

| Ovarian Steroidogenesis | Key Signaling Molecules | Not Investigated |

This table is interactive and will be updated as new research becomes available.

Computational and in Silico Research on Ohioensin a

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as Ohioensin-A, and a protein target at the molecular level.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations are employed to forecast how this compound fits into the binding site of a protein and to estimate the strength of this interaction, known as binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction. These predictions are fundamental in identifying potential biological targets and understanding the structural basis of this compound's activity. For instance, studies have calculated the binding affinities of this compound with various enzymes and receptors, providing a quantitative measure of its potential inhibitory or modulatory effects.

Analysis of Interactions with Specific Target Enzymes (e.g., Collagenase, Tyrosinase, PTP1B)

In silico analyses have explored the inhibitory potential of this compound against several key enzymes implicated in different physiological and pathological processes.

Collagenase: Molecular docking studies have been used to suggest the binding mode of this compound within the active site of collagenase, an enzyme involved in skin aging. These simulations help to visualize the interactions between the compound and the amino acid residues of the enzyme, providing a basis for its observed inhibitory activity.

Tyrosinase: this compound has been investigated as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Docking simulations revealed a moderate binding affinity with a calculated energy of –7.1 Kcal/mol. The analysis showed that this compound forms three hydrogen bonds with the amino acid residues Ala323, His244, and His85 within the enzyme's binding site, explaining its inhibitory effect.

Protein Tyrosine Phosphatase 1B (PTP1B): this compound has demonstrated potent inhibitory activity against PTP1B, a therapeutic target for diabetes and obesity, with an IC50 value of 4.3 ± 0.3 μM. semanticscholar.org Kinetic studies have shown that compounds from the benzonaphthoxanthenone class, like this compound, inhibit PTP1B activity in a non-competitive manner. nih.gov While specific docking visualizations for this compound with PTP1B are not detailed in available literature, the potent inhibitory activity suggests a strong binding interaction within the enzyme's regulatory sites. semanticscholar.org

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Tyrosinase | -7.1 | Ala323, His244, His85 | bmrat.org |

| PTP1B | IC50 = 4.3 ± 0.3 μM (Inhibitory Activity) | Not specified in available docking studies | semanticscholar.org |

Exploration of Binding to Receptor Proteins (e.g., AR, ESR1, IGF1R, INSR, MMP9, MAPK3, AKT1, GAPDH)

Molecular docking has been pivotal in identifying and visualizing the interactions of this compound with a range of receptor proteins, suggesting its potential role in modulating various signaling pathways. A significant study combined network pharmacology with molecular docking to reveal these interactions. researchgate.net

Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1): this compound has been shown to bind to both AR and ESR1. This suggests a potential role in modulating hormonal signaling pathways, which is relevant for conditions like oligoasthenozoospermia. researchgate.net

MAPK3 and AKT1: Docking models confirm that this compound interacts with Mitogen-activated protein kinase 3 (MAPK3) and Protein Kinase B (AKT1). These proteins are central components of the MAPK and PI3K/Akt signaling pathways, respectively, which are crucial in cell proliferation, survival, and apoptosis. researchgate.net

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): The binding of this compound to GAPDH has also been demonstrated through molecular modeling. researchgate.net

IGF1R, INSR, and MMP9: As of the current literature, specific molecular docking studies detailing the direct interaction of this compound with Insulin-like Growth Factor 1 Receptor (IGF1R), Insulin (B600854) Receptor (INSR), and Matrix Metallopeptidase 9 (MMP9) have not been reported.

| Receptor Protein | Predicted Interaction | Potential Implication | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Binding confirmed by molecular docking | Modulation of male hormonal signaling | researchgate.net |

| Estrogen Receptor 1 (ESR1) | Binding confirmed by molecular docking | Modulation of estrogen signaling | researchgate.net |

| Mitogen-activated protein kinase 3 (MAPK3) | Binding confirmed by molecular docking | Interference with MAPK signaling pathway | researchgate.net |

| Protein Kinase B (AKT1) | Binding confirmed by molecular docking | Interference with PI3K/Akt signaling pathway | researchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Binding confirmed by molecular docking | Modulation of glycolysis and other cellular functions | researchgate.net |

Network Pharmacology Analysis

Network pharmacology is a holistic approach that integrates systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. It aims to elucidate the multi-target and multi-pathway mechanisms of action of bioactive compounds.

Construction of Compound-Target-Pathway Networks

Through network pharmacology, researchers have constructed comprehensive interaction networks for traditional herbal medicines containing this compound. researchgate.net These networks map the relationships between the chemical components of the herbs (including this compound), their predicted protein targets, and the biological pathways in which these targets are involved. By analyzing the topology of these networks, key compounds and their primary targets can be identified. This compound has been identified as a key bioactive component in such analyses, linked to a multitude of protein targets. researchgate.net

Identification of Core Targets and Pivotal Signaling Pathways

Network pharmacology analysis has been instrumental in identifying the core biological targets and key signaling pathways modulated by this compound. By intersecting the predicted targets of the compound with targets known to be associated with specific diseases, this approach narrows down the most relevant mechanisms of action.

For this compound, this methodology has identified several core targets and pivotal pathways:

Core Targets: Key targets identified include the Androgen Receptor (AR), Estrogen Receptor 1 (ESR1), MAPK3, AKT1, and GAPDH. researchgate.net

Pivotal Signaling Pathways: The analysis highlights that this compound likely exerts its effects by modulating crucial signaling cascades such as the MAPK and PI3K/Akt pathways. researchgate.net These pathways are fundamental in regulating cellular processes like growth, differentiation, and apoptosis, and their dysregulation is often implicated in various diseases.

| Category | Identified Elements | Reference |

|---|---|---|

| Core Targets | AR, ESR1, MAPK3, AKT1, GAPDH | researchgate.net |

| Pivotal Signaling Pathways | MAPK signaling pathway, PI3K/Akt signaling pathway | researchgate.net |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics provides a foundational understanding of a compound's drug-likeness and potential biological activity through the analysis of its structural and physicochemical properties. For this compound, chemoinformatic descriptors have been calculated and are available through public databases, offering insights into its molecular characteristics. These properties are crucial for predicting its behavior in biological systems and for its potential inclusion in Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. ohiolink.edu While specific QSAR studies featuring this compound are not extensively documented in publicly available literature, its calculated chemoinformatic properties can be used as descriptors in the development of such models. For instance, properties like molecular weight, lipophilicity (AlogP), polar surface area, and the number of hydrogen bond donors and acceptors are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a table summarizing key chemoinformatic properties for this compound, which would be instrumental in any QSAR modeling effort.

| Property | Value | Source |

| Molecular Formula | C23H16O5 | ebi.ac.uk |

| Molecular Weight | 372.38 g/mol | ebi.ac.uk |

| AlogP (Lipophilicity) | 4.37 | ebi.ac.uk |

| Polar Surface Area | 86.99 Ų | ebi.ac.uk |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 5 | nih.gov |

| Rotatable Bonds | 1 | nih.gov |

| QED Weighted | 0.55 | ebi.ac.uk |

| Np Likeness Score | 1.79 | ebi.ac.uk |

These parameters suggest that this compound possesses a moderate level of lipophilicity and a relatively rigid structure. Such data points are valuable for building QSAR models to predict various activities, such as cytotoxicity, which has been observed for the Ohioensin class of compounds. researchgate.netsemanticscholar.org The development of a robust QSAR model would involve a dataset of compounds with similar structural scaffolds and known biological activities, against which the properties of this compound could be compared to predict its potency and potential mechanisms.

In Silico Assessment of Mechanistic Hypotheses

While specific in silico studies detailing the mechanistic hypotheses of this compound's biological activities are not widely published, computational tools offer a powerful avenue for such investigations. Based on the known cytotoxic activities of the Ohioensin family, in silico methods like molecular docking and molecular dynamics simulations could be employed to explore potential biological targets and mechanisms of action. researchgate.netsemanticscholar.org

One primary application of in silico assessment is target identification. Given that many natural products exert their effects by interacting with specific proteins, molecular docking could be used to screen this compound against a panel of known cancer-related targets, such as kinases, polymerases, or apoptosis-regulating proteins. A hypothetical molecular docking workflow would involve:

Preparation of the this compound structure: Generating a 3D conformer of the molecule.

Identification of potential protein targets: Selecting proteins known to be involved in pathways where Ohioensins have shown activity (e.g., cell proliferation, apoptosis).

Docking simulations: Using software to predict the binding affinity and orientation of this compound within the active site of the target proteins.

Analysis of binding interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations could further refine these hypotheses. These simulations model the movement of the compound and its target protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. This can help to validate the docking results and provide a more dynamic picture of the interaction, ultimately contributing to a more comprehensive understanding of this compound's mechanism of action at a molecular level.

Future Research Directions and Unaddressed Challenges

Comparative Studies with Biosynthetically Related Natural Products and Synthetic ScaffoldsOhioensin-A is part of a larger family of related compounds, the ohioensins (A-H), isolated from mosses, which share a common benzonaphthoxanthenone skeleton.nih.goviiarjournals.orgrsc.orgrsc.orgnih.govncsu.eduontosight.airesearchgate.netComparative studies are essential to contextualize this compound's unique properties and potential therapeutic advantages. Research should involve systematic comparisons of this compound with other biosynthetically related natural products from mosses and other plant sources that exhibit similar biological activities.scione.comncsu.eduAdditionally, comparing this compound with synthetic scaffolds known to possess comparable pharmacological profiles will help elucidate the specific contributions of its structural features.rsc.orgInvestigating the biosynthetic pathways of this compound could also offer valuable insights for both natural product isolation strategies and synthetic route design.nih.govrsc.org

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Details / IC50 Value (if available) | Reference(s) |

| Anti-inflammatory | Mentioned as a potential activity. | iiarjournals.orgfrontiersin.orgacs.orgnih.gov |

| Antioxidant | Mentioned as a potential activity. | iiarjournals.orgacs.orgresearchgate.netnih.gov |

| Cytotoxic / Anticancer | Toxic to various cancer cells; potential activity against lung carcinoma. | iiarjournals.orgrsc.orgnih.govpsu.edu |

| Anti-diabetic | Mentioned as a potential activity. | iiarjournals.orgnih.gov |

| Anti-neuroinflammatory | Mentioned as a potential activity. | iiarjournals.org |

| Collagenase Inhibitory | IC50 = 71.99 µM | frontiersin.orgnih.gov |

| Tyrosinase Inhibitory | 30% inhibition at 200 µM | frontiersin.orgnih.gov |

| PTP1B Inhibitory | Grouped with other Ohioensins showing IC50 values of 3.5-7.6 µmol/L. | scione.comresearchgate.net |

| Anti-skin aging | Promotes collagen/hyaluronic acid, inhibits melanin (B1238610) synthesis. | frontiersin.org |

Note: Specific IC50 values are provided where reported in the literature. For activities without specific quantitative data, "Mentioned as a potential activity" or similar is used.

Table 2: Identified Potential Biological Targets of this compound

| Biological Target | Type of Evidence (e.g., Computational, Experimental) | Reference(s) |

| AR (Androgen Receptor) | Computational docking | routledge.com |

| ESR1 (Estrogen Receptor 1) | Computational docking | routledge.com |

| MAPK3 (ERK1) | Computational docking | routledge.com |

| AKT1 (Protein Kinase B) | Computational docking | routledge.com |

| GAPDH | Computational docking | routledge.com |

| PTP1B (Protein Tyrosine Phosphatase 1B) | Computational docking, Experimental (inhibition) | scione.comresearchgate.netroutledge.com |

| IGF1R (Insulin-like Growth Factor 1 Receptor) | Network pharmacology, Molecular docking | dtu.dk |

Note: Targets are listed based on reported studies, primarily computational predictions or experimental inhibition data.

Q & A

Q. What experimental methodologies are recommended for isolating Ohioensin-A from natural sources?

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

Use high-resolution mass spectrometry (HR-MS) for molecular formula determination and 2D NMR (COSY, HSQC, HMBC) for elucidating planar structures. Pair with computational tools like density functional theory (DFT) to predict NMR chemical shifts and validate stereochemistry. Cross-reference spectral data with existing databases (e.g., SciFinder, PubChem) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for target-specific activity) with positive and negative controls. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals. Include dose-response curves and statistical analysis (ANOVA) to ensure robustness .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

Conduct meta-analyses of published studies to identify variability sources (e.g., cell lines, assay conditions). Replicate key experiments under standardized protocols, documenting deviations in parameters like incubation time or solvent concentration. Use Bland-Altman plots to assess agreement between datasets and apply sensitivity analyses to isolate confounding factors .

Q. What strategies enhance the synthetic yield of this compound analogs while maintaining stereochemical fidelity?

Optimize reaction conditions (temperature, catalyst loading) using design of experiments (DoE) frameworks like factorial designs. Employ chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess. Report yield improvements in comparative tables and validate scalability through pilot-scale syntheses .

Q. How can mechanistic studies on this compound’s bioactivity integrate multi-omics approaches?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR-based profiling) to map pathways affected by this compound. Use pathway enrichment tools (e.g., KEGG, STRING) to identify hub genes/proteins. Validate findings with siRNA knockdown or CRISPR-Cas9 models and include heatmaps to visualize differential expression .

Q. What criteria should guide the selection of in vivo models for this compound pharmacokinetic studies?

Prioritize models with validated metabolic similarity to humans (e.g., murine CYP450 isoforms). Design studies to assess bioavailability, half-life, and tissue distribution using LC-MS quantification. Include scatter plots of plasma concentration vs. time and apply non-compartmental pharmacokinetic modeling .

Methodological Guidelines

- Data Presentation : Use tables to compare extraction yields, spectral data, or IC50 values across studies. Ensure all figures (e.g., dose-response curves, pathway maps) include error bars and statistical annotations .

- Reproducibility : Document experimental protocols in line with The Ohio Academy of Science standards, including raw data logs, instrument calibration details, and negative controls .

- Conflict Resolution : Address contradictory findings by transparently reporting methodological divergences and applying weighted statistical models to reconcile data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.